

Application Note and Protocol: Solid-Phase Extraction of Dinitroaniline Isomers from Water Samples

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Compound of Interest

Compound Name: 2,4-Dinitroaniline

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Introduction

Dinitroanilines are a class of organic compounds used as intermediates in the synthesis of various industrial chemicals, including dyes and pesticides. Several isomers of dinitroaniline exist, such as **2,4-dinitroaniline** and 2,6-dinitroaniline, which can be present in industrial wastewater.[1] Due to their potential toxicity and environmental impact, it is crucial to have reliable methods for their detection and quantification in aqueous matrices. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from complex samples like wastewater, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[2]

This application note provides a detailed protocol for the solid-phase extraction of five nitroaniline and dinitroaniline isomers from water samples, followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The featured method is adapted from a validated procedure for the simultaneous determination of 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, **2,4-dinitroaniline**, and 2,6-dinitroaniline.[1][3]

Materials and Reagents

- SPE Cartridge: Hydrophile-Lipophile Balance (HLB) cartridge

- Methanol (MeOH): HPLC grade
- Acetonitrile (ACN): HPLC grade
- Ethyl Acetate: HPLC grade
- Acetic Acid: Glacial
- Reagent Water: Deionized or HPLC grade
- Sample Collection Bottles: Glass, amber, 1 L
- SPE Vacuum Manifold
- Nitrogen Evaporation System
- HPLC System with UV Detector
- Analytical Column: Agilent TC-C18 or equivalent[1]
- Standard Solutions: Certified reference standards for each dinitroaniline isomer

Experimental Protocol

This protocol is based on the method described by Tong et al. (2010) for the analysis of nitro- and dinitroaniline isomers in wastewater.[1][3]

1. Sample Preparation

- Collect water samples in 1 L amber glass bottles.
- If necessary, adjust the sample pH. For this specific method, no pH adjustment was specified in the primary literature source.[1] However, for other applications involving different SPE sorbents, pH adjustment may be necessary to ensure optimal retention of the analytes.[4]
- Filter the water samples through a 0.45 μm glass fiber filter to remove particulate matter.

2. SPE Cartridge Conditioning

- Place the HLB cartridges on the SPE vacuum manifold.
- Condition the cartridges by passing the following solvents sequentially:
 - 5 mL of Methanol
 - 5 mL of Reagent Water
- Ensure the sorbent bed does not go dry between the conditioning steps.

3. Sample Loading

- Load 500 mL of the filtered water sample onto the conditioned HLB cartridge.[\[1\]](#)
- Maintain a flow rate of approximately 5-10 mL/min. A consistent and slow flow rate is crucial for efficient retention of the analytes.

4. Cartridge Washing

- After loading the entire sample, wash the cartridge to remove interfering substances.
- Pass 5 mL of a mixed aqueous solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate through the cartridge.[\[1\]](#)[\[3\]](#)

5. Cartridge Drying

- Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

6. Elution

- Place a collection tube inside the manifold.
- Elute the retained dinitroaniline isomers by passing 5 mL of a mixture of methanol and acetic acid through the cartridge.[\[1\]](#)[\[3\]](#) The exact ratio of methanol to acetic acid should be optimized, but a common starting point is 98:2 (v/v).
- Collect the eluate.

7. Eluate Concentration and Reconstitution

- Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the HPLC mobile phase.
- Vortex the sample to ensure complete dissolution of the analytes.
- The sample is now ready for HPLC analysis.

8. HPLC Analysis

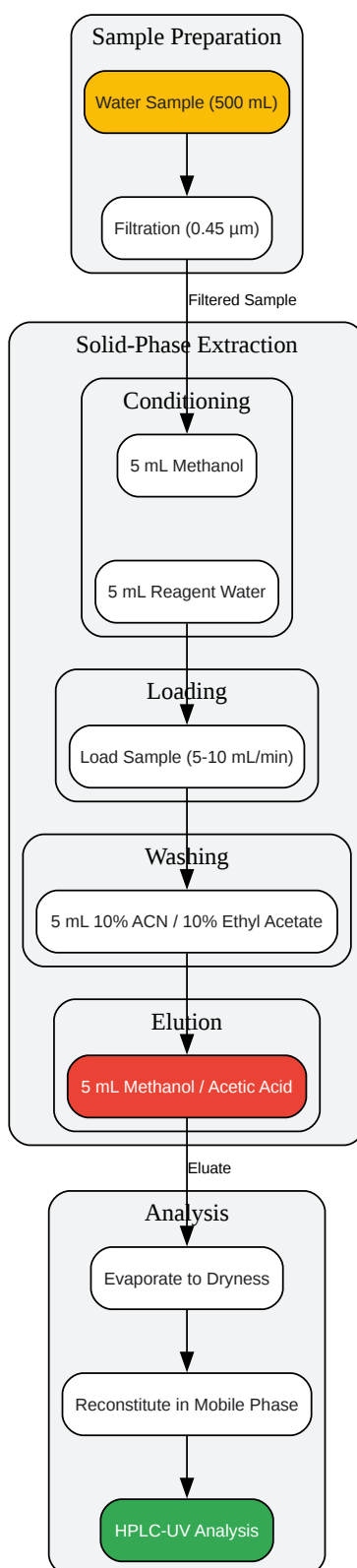
- Analytical Column: Agilent TC-C18 column[1]
- Mobile Phase: A mixture of acetonitrile and water (30:70, v/v) under isocratic conditions.[1][3]
- Flow Rate: 1.0 mL/min[1][3]
- Column Temperature: 30°C[1][3]
- Detection: UV detector at a wavelength of 225 nm.[1][3]
- Inject the reconstituted sample into the HPLC system.
- Identify and quantify the dinitroaniline isomers by comparing their retention times and peak areas with those of the certified reference standards.

Data Presentation

The following table summarizes the performance data for the described SPE-HPLC method for the analysis of five nitroaniline and dinitroaniline isomers in spiked sewage samples.[1]

Analyte	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (M)
2-Nitroaniline	84.6 - 94.0	< 4.7	2.0×10^{-9}
3-Nitroaniline	84.6 - 94.0	< 4.7	2.0×10^{-9}
4-Nitroaniline	84.6 - 94.0	< 4.7	4.5×10^{-9}
2,4-Dinitroaniline	84.6 - 94.0	< 4.7	4.5×10^{-9}
2,6-Dinitroaniline	84.6 - 94.0	< 4.7	2.0×10^{-9}

Visualization



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Caption: Workflow for the solid-phase extraction of dinitroaniline isomers.

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References

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